Phenyl bis(chloromethyl) phosphinate
Description
Organophosphorus compounds are a major class of organic molecules containing at least one phosphorus atom. Their chemistry is extensive, encompassing a wide array of structures and reactivity. Among these, phosphinates represent a distinct and important subgroup derived from phosphinic acid.
Structure
3D Structure
Properties
CAS No. |
14212-98-7 |
|---|---|
Molecular Formula |
C8H9Cl2O2P |
Molecular Weight |
239.03 g/mol |
IUPAC Name |
bis(chloromethyl)phosphoryloxybenzene |
InChI |
InChI=1S/C8H9Cl2O2P/c9-6-13(11,7-10)12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
MVERVJKKTZEHEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(CCl)CCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Phenyl Bis Chloromethyl Phosphinate and Analogues
Esterification Reactions for P(V) Phosphinates
Esterification remains a cornerstone for the synthesis of P(V) phosphinates. This involves the reaction of a pentavalent phosphorus precursor with an alcohol or phenol (B47542). For phenyl bis(chloromethyl) phosphinate, this typically means reacting a bis(chloromethyl)phosphinic acid derivative with a phenolic compound.
The direct esterification of phosphinic acids with phenols represents a fundamental approach to forming the phosphinate ester bond. This condensation reaction typically requires elevated temperatures and the removal of water to drive the equilibrium towards the product. The reaction of a phosphinic acid with a phenol can be catalyzed by an inorganic phosphorous acid. google.com In this process, the reactants are heated at an elevated temperature below their decomposition point, while water is concurrently removed from the reaction mixture. google.com
Another approach involves the use of orthoesters, such as triethyl orthoacetate, which can serve as both the reagent and solvent. nih.gov The selectivity of this reaction can be temperature-dependent, allowing for the formation of either mono- or diesters of phosphonic acids. nih.gov While these methods are established for phosphonic acids, the principles can be extended to the synthesis of phosphinates from phosphinic acids and phenolic precursors.
Table 1: Comparison of Esterification Methods for Phosphinic/Phosphonic Acids
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Direct Condensation | Phosphinic Acid, Phenol, Phosphorous Acid Catalyst | High Temperature, Water Removal | Direct, Atom-economical | Requires high temperatures, Equilibrium driven |
| Orthoester Method | Phosphinic/Phosphonic Acid, Triethyl Orthoacetate | Temperature-dependent (30°C for monoesters, higher for diesters) | High selectivity, No additional reagents needed | Primarily demonstrated for phosphonic acids |
A more common and highly effective route for the synthesis of this compound involves the use of a more reactive phosphorus precursor, bis(chloromethyl)phosphinic chloride. This acid chloride readily reacts with phenols or their corresponding salts (phenolates) to yield the desired phosphinate ester. doi.org
The reaction is typically carried out in the presence of an acid scavenger, such as a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the hydrogen chloride (HCl) byproduct formed during the condensation. doi.org This prevents the protonation of the phenolic oxygen, maintaining its nucleophilicity, and drives the reaction to completion.
General Reaction Scheme: (ClCH₂)₂P(O)Cl + C₆H₅OH + Base → (ClCH₂)₂P(O)OC₆H₅ + Base·HCl
This method is advantageous due to the high reactivity of the phosphinic chloride, which allows the reaction to proceed under milder conditions compared to the direct esterification of the corresponding phosphinic acid. The yields for this type of reaction are generally fair to good. doi.org
Innovative Synthetic Strategies
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for synthesizing organophosphorus compounds, including phosphinates.
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sciencedaily.comscienmag.com In the context of phosphinate synthesis, this translates to using less hazardous starting materials, employing catalytic methods over stoichiometric reagents, minimizing waste, and using safer solvents or solvent-free conditions. sciencedaily.comrsc.org
One green approach is the direct esterification of phosphinic acids, which avoids the pre-activation step to a phosphinic chloride, thus reducing the number of synthetic steps and the use of chlorinating agents like thionyl chloride or phosphorus pentachloride. researchgate.net Although this method requires harsher conditions, innovations such as microwave-assisted synthesis are being explored to improve its efficiency. researchgate.net The focus is on developing feasible green chemistry methods, though significant research is still needed for efficient recovery and recycling of phosphorus compounds. sciencedaily.comscienmag.com
The use of catalysts is a key principle of green chemistry and offers significant advantages in phosphinate synthesis. Catalysis can lower the activation energy of a reaction, allowing it to proceed under milder conditions, and can also enhance selectivity towards the desired product. rsc.org
For P-C bond formation, palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, are commonly used. organic-chemistry.org For the P-O bond formation in phosphinates, various catalysts have been explored. For instance, palladium catalysts can promote the addition of hypophosphorous derivatives to alkenes and alkynes. organic-chemistry.org While directly applied to P-O bond formation via esterification, catalysts can facilitate the reaction between phosphinic acids and phenols, potentially avoiding the need for conversion to the highly reactive but less stable phosphinic chloride. Both homogeneous and heterogeneous catalysts are being investigated to improve reaction rates and simplify product purification. rsc.orgmdpi.com
Eliminating volatile organic solvents is a major goal in green chemistry. Solvent-free reactions, also known as neat reactions, reduce waste, cost, and safety hazards. cem.com These reactions are often facilitated by grinding the solid reactants together or by heating the neat mixture. cem.com
Microwave (MW) irradiation has emerged as a powerful tool in modern organic synthesis, offering significant advantages over conventional heating. mdpi.com Microwave energy directly heats the reaction mixture, leading to rapid temperature increases and dramatically reduced reaction times, often from hours to minutes. researchgate.netmdpi.com This technique has been successfully applied to the synthesis of various organophosphorus compounds. mdpi.comtandfonline.com
Microwave-assisted protocols for the direct esterification of phosphinic acids have been developed, providing a greener alternative to traditional methods. researchgate.netmdpi.com Furthermore, solvent-free, microwave-assisted synthesis represents a particularly sustainable approach, combining the benefits of both techniques. cem.comsemanticscholar.org For example, the synthesis of α-aminophosphinic acids has been achieved under solvent-free microwave conditions. semanticscholar.org These protocols often lead to cleaner reactions with higher yields and easier product isolation. mdpi.com
Table 2: Comparison of Innovative Synthetic Strategies
| Strategy | Key Principles | Advantages | Challenges |
| Green Chemistry | Waste minimization, Use of safer reagents/solvents, Catalysis | Reduced environmental impact, Increased safety | Direct esterification may require harsh conditions |
| Catalytic Approaches | Use of catalysts (e.g., Palladium, Lewis acids) to lower activation energy | Milder reaction conditions, Higher selectivity and yield, Reusability of catalyst | Catalyst cost and sensitivity, Separation from product |
| Solvent-Free & MW-Assisted | Elimination of organic solvents, Rapid heating via microwave irradiation | Drastically reduced reaction times, Higher yields, Cleaner reactions, Reduced waste | Potential for localized overheating, Requires specialized equipment |
Mechanistic Investigations of Phenyl Bis Chloromethyl Phosphinate Reactivity
Nucleophilic Substitution Reactions at the Phosphorus Center
Nucleophilic substitution at the tetracoordinated phosphorus center is a cornerstone of organophosphorus chemistry. These reactions are generally understood to proceed via either a concerted, SN2-like mechanism or a stepwise, addition-elimination pathway involving a pentacoordinate intermediate. sapub.orgmdpi.com The preferred pathway is highly dependent on the reactants, leaving groups, and reaction conditions.
The reaction of phosphinates with amines (aminolysis) is a key transformation. For related compounds like aryl phosphinates and chlorophosphates, kinetic studies have been instrumental in elucidating the reaction mechanism. rsc.org These studies often involve analyzing deuterium (B1214612) kinetic isotope effects (DKIEs) and constructing Brønsted plots. nih.gov
Inverse Kinetic Isotope Effects: The use of deuterated aniline (B41778) nucleophiles (XC6H4ND2) results in secondary inverse kinetic isotope effects (kH/kD < 1), which is consistent with a concerted process featuring a structured, product-like transition state.
Large Negative Cross-Interaction Constant (ρXY): A large negative value for ρXY, obtained from studying the effects of substituents on both the nucleophile and the leaving group, indicates significant bond formation in the transition state.
Thermodynamic Parameters: Small activation enthalpies (ΔH‡) and large negative activation entropies (ΔS‡) are also characteristic of a highly ordered, associative transition state typical of an SN2 pathway.
Conversely, studies on other phosphinates have proposed a stepwise mechanism with the rate-limiting step being the expulsion of the leaving group from a pentacoordinate intermediate. rsc.org The specific pathway for Phenyl bis(chloromethyl) phosphinate would likely depend on the basicity of the attacking amine. Weaker amines might favor a concerted pathway, while more basic amines could promote a stepwise mechanism. sapub.org
Table 1: Illustrative Second-Order Rate Constants and Kinetic Isotope Effects for the Aminolysis of Phenyl Substituted Phenyl Chlorophosphates with Anilines in Acetonitrile at 55.0 °C.
| Substituent on Aniline (X) | Substituent on Phenoxy Group (Y) | kH (x 104 dm3 mol-1 s-1) | kD (x 104 dm3 mol-1 s-1) | kH/kD |
| p-OCH3 | p-CH3 | 178 ± 3 | 274 ± 7 | 0.65 ± 0.02 |
| p-OCH3 | H | 107 ± 5 | 139 ± 5 | 0.77 ± 0.04 |
| p-OCH3 | p-Cl | 79.4 ± 2 | 91.3 ± 1 | 0.87 ± 0.01 |
| H | p-CH3 | 12.0 ± 0.6 | 18.8 ± 0.9 | 0.64 ± 0.04 |
| H | H | 8.91 ± 0.04 | 11.9 ± 0.8 | 0.75 ± 0.05 |
| H | p-Cl | 7.30 ± 0.07 | 8.60 ± 0.06 | 0.85 ± 0.01 |
| p-Cl | p-CH3 | 1.45 ± 0.03 | 2.38 ± 0.05 | 0.61 ± 0.02 |
| p-Cl | H | 1.30 ± 0.02 | 1.80 ± 0.03 | 0.72 ± 0.02 |
| p-Cl | p-Cl | 1.20 ± 0.01 | 1.48 ± 0.02 | 0.81 ± 0.01 |
Data adapted from studies on analogous chlorophosphate compounds as presented in Reference . This table is for illustrative purposes to show the type of data generated in such kinetic studies.
Solvolysis, the reaction with a solvent, is highly sensitive to the properties of the medium. For organophosphorus esters, changing the solvent can dramatically alter both the reaction rate and the underlying mechanism. frontiersin.org For instance, the solvolysis of phosphate (B84403) ester dianions is accelerated by over 7,500-fold when the solvent is changed from water to the less polar tert-butyl alcohol. frontiersin.org This significant rate enhancement suggests a shift in mechanism from a bimolecular SN2(P)-type pathway, where the solvent acts as a nucleophile, to a unimolecular SN1(P)-type process in less polar media. frontiersin.org The SN1(P) mechanism involves a rate-limiting dissociation to form a highly reactive metaphosphate-like intermediate.
For this compound, solvolysis in polar, nucleophilic solvents like aqueous alcohols would likely proceed through an associative SN2 mechanism. However, in less polar, non-nucleophilic solvents, a dissociative or SN1-like pathway could become competitive. The specific rates of solvolysis can often be correlated using the extended Grunwald-Winstein equation, which separates the effects of solvent nucleophilicity (NT) and solvent ionizing power (YCl). semanticscholar.orgresearchgate.net The sensitivity parameters derived from this equation provide valuable insight into the nature of the transition state. semanticscholar.org
Micellar systems can significantly accelerate reaction rates, including the solvolysis (hydrolysis) of organophosphorus esters. acs.orgscispace.com Surfactant molecules aggregate in solution to form micelles, which act as "nanoreactors." mdpi.com The hydrophobic core of the micelle solubilizes the nonpolar phosphinate ester, increasing its local concentration and bringing it into close proximity with nucleophiles that may be concentrated at the micelle-water interface. acsgcipr.org
The primary role of the micelle is not to act as a direct catalyst but to provide a favorable microenvironment for the reaction. acsgcipr.org By concentrating the reactants, micelles enhance the probability of reactive encounters, leading to rate acceleration. mdpi.comroutledge.com This effect is particularly pronounced for reactions between a hydrophobic substrate, like this compound, and a hydrophilic nucleophile. The micellar environment can facilitate the hydrolysis of organophosphorus compounds, a principle applied in decontamination technologies. scispace.com
Reactivity of Chloromethyl Functionalities
The two chloromethyl (-CH2Cl) groups on the phosphinate provide additional sites for nucleophilic substitution. These reactions typically follow standard SN2 pathways at a saturated carbon atom. The presence of the electron-withdrawing phosphinoyl group is expected to influence the reactivity of these sites.
The chloromethyl groups are susceptible to attack by nucleophiles such as alkoxides or phenoxides, leading to the formation of ethers (etherification). This is a classic SN2 reaction where the nucleophile displaces the chloride ion. The reaction rate would be dependent on the strength of the nucleophile, steric hindrance around the carbon center, and the solvent. Given the relatively unhindered nature of the primary carbon, these substitution reactions are expected to proceed readily under appropriate conditions.
When the nucleophile and the this compound substrate are in separate, immiscible phases (e.g., an aqueous solution of a salt and an organic solution of the phosphinate), the reaction is often impractically slow. Phase-transfer catalysis (PTC) is a powerful technique to overcome this limitation. mdma.chresearchgate.net
In a typical PTC system, a catalyst such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt facilitates the reaction. iosrjournals.org The mechanism involves the catalyst transporting the nucleophilic anion (e.g., hydroxide (B78521), alkoxide, or cyanide) from the aqueous phase into the organic phase. mdma.ch This is often described by Starks' extraction mechanism, where the lipophilic cation of the catalyst pairs with the anion, rendering it soluble in the organic medium. Once in the organic phase, the "naked" and highly reactive anion can readily react with the substrate at the chloromethyl site. mdma.chiosrjournals.org This interfacial mechanism allows reactions to occur under mild conditions with high efficiency, avoiding the need for harsh solvents or high temperatures. researchgate.net
Arbuzov-Type Reactions Involving Bis(chloromethyl) Phosphinates
The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus synthesis, traditionally involves the reaction of a trivalent phosphorus ester with an alkyl halide to yield a pentavalent phosphorus species. wikipedia.org In the context of this compound, the compound itself does not undergo a classical Arbuzov rearrangement but rather acts as a bifunctional alkylating agent. Its two chloromethyl groups serve as electrophilic centers for nucleophilic attack by trivalent phosphorus (P(III)) compounds, such as phosphites, phosphonites, or phosphinites. wikipedia.orgjk-sci.com This reactivity allows for the systematic construction of larger, more complex phosphorus-containing molecules.
The bifunctional nature of this compound makes it a valuable monomer for the synthesis of phosphorus-containing oligomers and polymers. free.fr When reacted with P(III) nucleophiles, each chloromethyl group can participate in an Arbuzov-type alkylation. If the P(III) species is also bifunctional, this process can lead to the formation of long polymer chains. For example, the reaction with a trialkyl phosphite (B83602) can proceed at both chloromethyl sites, effectively linking phosphite-derived units together with the phosphinate moiety.
This polyaddition process results in polymers with a phosphorus atom integrated into the main chain, which can impart unique properties such as flame retardancy. wikipedia.org The general scheme involves the initial attack of the P(III) compound on one chloromethyl group, followed by a similar reaction at the second chloromethyl group, leading to chain extension.
Table 1: Illustrative Arbuzov-Type Polyaddition with this compound
| P(III) Reactant | This compound Role | Resulting Structure Type | Key Linkage Formed |
| Trialkyl phosphite | Bifunctional Alkylating Agent | Oligomer/Polymer with P-C-P backbone | -P(O)(OR)-CH₂-P(O)(Ph)-CH₂- |
| Phenylphosphonite | Bifunctional Alkylating Agent | Extended Phosphinate-Phosphonate | -P(O)(OR)(Ph)-CH₂-P(O)(Ph)-CH₂- |
| Tertiary phosphine (B1218219) | Bifunctional Alkylating Agent | Polymeric Phosphonium Salt | -[R₃P⁺-CH₂-P(O)(Ph)-CH₂-P⁺R₃]- 2Cl⁻ |
The mechanism of this alkylation follows the established pathway of the Michaelis-Arbuzov reaction. jk-sci.comorganic-chemistry.org The process is initiated by a nucleophilic SN2 attack from the lone pair of electrons on the trivalent phosphorus atom onto the electrophilic carbon of a chloromethyl group on the phosphinate. wikipedia.org This attack displaces the chloride ion and forms a quasi-phosphonium salt intermediate.
This intermediate is typically unstable. jk-sci.com The displaced chloride ion then acts as a nucleophile in a second SN2 reaction, attacking one of the alkyl groups on the oxygen atom of the original P(III) ester. This step results in the formation of a stable pentavalent phosphoryl (P=O) group and an alkyl chloride byproduct. When this compound is used, this two-step sequence can occur at both ends of the molecule, serving as a cross-linking or chain-extending reaction. The reaction proceeds stereospecifically with retention of configuration at the phosphorus center of the attacking P(III) species. mdpi.com
Hydrolytic Degradation Pathways and Stability
The stability of this compound is significantly influenced by its susceptibility to hydrolysis, a process that can be catalyzed by either acid or base. nih.govresearchgate.net Hydrolysis involves the cleavage of the P-O-C ester bond, yielding Phenylphosphinic acid and formaldehyde, among other potential products. The general mechanism involves a nucleophilic attack on the central phosphorus atom. nih.gov
Under acidic conditions, the hydrolysis of phosphinate esters is a well-documented process, typically proceeding via a bimolecular mechanism (AAC2). researchgate.netnih.gov The reaction is initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. This enhancement makes the phosphorus center more susceptible to nucleophilic attack by a water molecule.
The attack of water leads to the formation of a pentacoordinate intermediate. Subsequent proton transfer and elimination of the phenoxy group as phenol (B47542) leads to the cleavage of the P-O bond. The process is generally facilitated by strong mineral acids like concentrated hydrochloric acid (HCl). nih.govmdpi.com While the AAC2 pathway is common, an SN1-like mechanism (AAL1) involving the formation of a carbocation from the ester group can also occur, though it is less typical for aryl esters. researchgate.net
In alkaline or basic media, the hydrolysis mechanism involves a direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic phosphorus atom. viu.cakoreascience.kr This reaction typically follows a second-order kinetic profile, being dependent on the concentrations of both the phosphinate and the hydroxide ion. rsc.orgclemson.edu
The attack of the hydroxide ion can proceed through two main pathways:
A concerted, one-step mechanism: This pathway involves a single transition state where the P-O bond is formed concurrently with the cleavage of the P-OAr bond, akin to a classical SN2 reaction. nih.gov
A stepwise mechanism: This involves the formation of a transient pentacoordinate intermediate (a trigonal bipyramidal structure). nih.gov This intermediate subsequently decomposes by expelling the phenoxide leaving group to form the final product.
Steric hindrance around the phosphorus atom can significantly impact the reaction rate, with bulkier substituents slowing down the nucleophilic attack. nih.govscispace.com
The presence of the two chloromethyl groups directly attached to the phosphorus atom has a profound accelerating effect on the rate of both acid- and base-catalyzed hydrolysis. This is due to a strong inductive electron-withdrawing effect (-I effect) exerted by the electronegative chlorine atoms.
This electron withdrawal significantly increases the positive partial charge (electrophilicity) on the central phosphorus atom. A more electrophilic phosphorus center is inherently more susceptible to attack by nucleophiles such as water or hydroxide ions. nih.govresearchgate.net Consequently, this compound is expected to hydrolyze at a significantly faster rate than analogous phosphinates bearing electron-donating or less electron-withdrawing groups (e.g., alkyl or unsubstituted phenyl groups).
Table 2: Qualitative Comparison of Expected Hydrolysis Rates for Substituted Phenyl Phosphinates
| R Group on Phosphinate (Ph-P(O)(OR')-R) | Electronic Effect of R | Effect on Phosphorus Electrophilicity | Expected Relative Rate of Hydrolysis |
| -CH₃ (Methyl) | Electron-donating (+I) | Decreased | Slow |
| -C₆H₅ (Phenyl) | Weakly electron-withdrawing | Slightly Increased | Moderate |
| -CH₂Cl (Chloromethyl) | Strongly electron-withdrawing (-I) | Significantly Increased | Fast |
| -(CH₂Cl)₂ (Bis(chloromethyl)) | Very strongly electron-withdrawing (-I) | Highly Increased | Very Fast |
Advanced Spectroscopic and Structural Characterization of Phenyl Bis Chloromethyl Phosphinate
High-Resolution Spectroscopic Analysis
High-resolution spectroscopic techniques are indispensable for determining the precise chemical environment of atoms within a molecule. For Phenyl bis(chloromethyl) phosphinate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) vibrational spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offers a detailed picture of its molecular framework.
NMR spectroscopy provides detailed information about the structure and connectivity of a molecule by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the phenyl and chloromethyl protons. Based on data from analogous compounds such as O,O-Diethyl P-phenylphosphonate, the aromatic protons of the phenyl group would likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. rsc.org The two chloromethyl groups (P-CH₂Cl) are chemically equivalent and would present as a single signal. This signal is anticipated to be a doublet due to coupling with the phosphorus nucleus (²JP-H). The chemical shift of these protons would be significantly downfield due to the deshielding effects of both the phosphorus atom and the chlorine atom, likely appearing in the region of δ 3.4-3.6 ppm. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation. The phenyl carbons are expected to show a series of signals in the aromatic region (δ 120-140 ppm), with their chemical shifts influenced by the phosphinate group. The carbon of the chloromethyl groups (P-CH₂Cl) would appear as a doublet due to one-bond coupling with the phosphorus nucleus (¹JP-C). This signal would be found in the aliphatic region, with a chemical shift influenced by the electronegative chlorine atom, likely in the range of δ 30-40 ppm. rsc.org
³¹P NMR Spectroscopy: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift for phosphinates typically falls within a characteristic range. For comparison, the ³¹P chemical shift of O-Phenyl P,P-diphenylphosphinate is reported to be δ 30.0 ppm. rsc.org It is anticipated that the chemical shift for this compound would be in a similar region, likely between δ 20-40 ppm.
Predicted ¹H, ¹³C, and ³¹P NMR Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | Phenyl (Ar-H) | 7.0 - 8.0 | Multiplet | - |
| ¹H | Chloromethyl (P-CH₂Cl) | 3.4 - 3.6 | Doublet | ²JP-H ≈ 5-15 |
| ¹³C | Phenyl (Ar-C) | 120 - 140 | Multiple signals | - |
| ¹³C | Chloromethyl (P-CH₂Cl) | 30 - 40 | Doublet | ¹JP-C ≈ 50-70 |
| ³¹P | P=O | 20 - 40 | Singlet (proton-decoupled) | - |
Infrared spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the P=O stretching vibration is a key feature of phosphinates and is typically observed in the region of 1200-1300 cm⁻¹. The P-O-C (phenyl) linkage would likely exhibit stretching vibrations in the 1000-1100 cm⁻¹ range. The C-Cl stretching vibration of the chloromethyl groups is expected to appear in the fingerprint region, typically around 700-800 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations of the phenyl ring would appear in the 1450-1600 cm⁻¹ region.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Stretching | Aromatic C-H | 3050 - 3100 | Medium |
| Stretching | P=O | 1200 - 1300 | Strong |
| Stretching | P-O-C (Aryl) | 1000 - 1100 | Strong |
| Stretching | C-Cl | 700 - 800 | Strong |
| Stretching | Aromatic C=C | 1450 - 1600 | Medium-Strong |
High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. For this compound (C₈H₉Cl₂O₂P), the molecular ion peak [M]⁺ would be expected, with a characteristic isotopic pattern due to the presence of two chlorine atoms. HRMS would allow for the confirmation of the molecular formula with high precision.
Fragmentation patterns in the mass spectrum would provide further structural information. Common fragmentation pathways for organophosphorus esters include cleavage of the P-O and P-C bonds. For this compound, fragmentation could involve the loss of a chloromethyl radical (•CH₂Cl) or a chlorine atom. The presence of the phenyl group would also lead to characteristic aromatic fragments. The fragmentation of organophosphorus compounds can be complex, often involving rearrangements. rsc.org
X-ray Diffraction Analysis for Solid-State Molecular Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, the expected molecular geometry can be inferred from related structures and general principles of chemical bonding.
The phosphorus atom in this compound is expected to have a tetrahedral geometry, with the P=O, P-O(Ph), and two P-C(H₂Cl) bonds arranged around the central phosphorus atom. The P=O bond would be the shortest of the phosphorus bonds, exhibiting double bond character. The P-O and P-C bond lengths would be consistent with single bonds. The bond angles around the phosphorus atom are expected to be close to the ideal tetrahedral angle of 109.5°, although some distortion is likely due to the different steric and electronic nature of the substituents. For example, the O=P-O and O=P-C angles are generally larger than the C-P-C and O-P-C angles in related phosphinates.
Predicted Solid-State Molecular Structure Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Coordination Geometry at Phosphorus | Tetrahedral |
| P=O Bond Length | ~1.45 - 1.50 Å |
| P-O(Ph) Bond Length | ~1.60 - 1.65 Å |
| P-C(H₂Cl) Bond Length | ~1.80 - 1.85 Å |
| O=P-O Bond Angle | ~115 - 120° |
| C-P-C Bond Angle | ~100 - 105° |
Correlative Studies of Spectroscopic Data with Molecular and Electronic Structure
The data obtained from the various spectroscopic techniques can be correlated to provide a comprehensive understanding of the molecular and electronic structure of this compound.
The doublet observed for the chloromethyl protons in the ¹H NMR spectrum and for the chloromethyl carbon in the ¹³C NMR spectrum directly confirms the covalent bond between these groups and the phosphorus atom. The magnitude of the P-H and P-C coupling constants can provide insights into the hybridization and geometry around the phosphorus center.
The frequency of the P=O stretching vibration in the IR spectrum is sensitive to the electronic environment of the phosphorus atom. The electronegativity of the phenyl and chloromethyl substituents influences the electron density at the phosphorus atom, which in turn affects the P=O bond strength and its vibrational frequency.
HRMS data, by confirming the elemental composition, validates the structural assignments made from NMR and IR spectroscopy. The fragmentation patterns can further corroborate the connectivity of the molecule, for instance, by showing the loss of fragments corresponding to the chloromethyl or phenyl groups.
In essence, the combination of these advanced analytical methods allows for a detailed and confident characterization of the structure of this compound, even in the absence of a complete experimental dataset for this specific molecule. The interpretation of data from analogous compounds provides a robust framework for understanding its chemical properties.
Computational and Theoretical Studies of Phenyl Bis Chloromethyl Phosphinate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a widely used computational method for investigating the properties of organophosphorus compounds. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. The B3LYP functional combined with basis sets like 6-311G(d,p) has proven effective in studying related phosphonate (B1237965) compounds. researchgate.net
For Phenyl bis(chloromethyl) phosphinate, DFT would be employed to find the molecule's most stable three-dimensional arrangement of atoms, known as its optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. This structural information is foundational for understanding the molecule's steric and electronic properties. For instance, in similar phosphoryl compounds, DFT calculations have been used to determine the precise lengths of P=O, P-C, and C-Cl bonds, which are critical to the molecule's stability and reactivity. conicet.gov.ar
| Parameter | Description | Typical Application |
|---|---|---|
| Bond Length (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., P=O, P-C, C-Cl). | Assessing bond strength and predicting reactivity. |
| Bond Angle (°) | The angle formed between three connected atoms (e.g., O=P-C, P-C-Cl). | Determining the local shape and steric hindrance around an atom. |
| Dihedral Angle (°) | The angle between two planes defined by four atoms. | Characterizing the molecule's overall 3D conformation. |
The Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. mdpi.com For compounds similar to this compound, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl ring or the phosphorus atom, while the LUMO is typically centered on electrophilic sites, like the chlorine atoms. This analysis helps predict where nucleophilic or electrophilic attacks are most likely to occur. From the HOMO and LUMO energies, several key chemical reactivity descriptors can be calculated. conicet.gov.arnih.govresearchgate.net
| Descriptor | Formula | Interpretation |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. conicet.gov.arnih.gov |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. conicet.gov.armdpi.com |
| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the ability of a species to accept electrons. nih.gov |
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Theoretical vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra can be calculated from the optimized molecular geometry.
Calculated vibrational frequencies correspond to the different modes of atomic motion (stretching, bending, etc.) within the molecule. These theoretical spectra are often compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.net For complex molecules, this computational validation is invaluable. Studies on analogous compounds have shown a good agreement between vibrational frequencies calculated via DFT and those observed experimentally. nih.gov
Similarly, NMR chemical shifts (e.g., ¹H, ¹³C, ³¹P) can be computed and compared with experimental results to confirm the structural assignment. mdpi.com The accuracy of these predictions provides confidence in the computed electronic structure of the molecule.
| Spectroscopic Technique | Calculated Parameter | Experimental Parameter | Purpose of Comparison |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm-1) for P=O, C-Cl stretches | Observed IR absorption bands (cm-1) | Structural confirmation and band assignment. researchgate.net |
| NMR Spectroscopy | Chemical Shifts (ppm) for ³¹P, ¹³C, ¹H nuclei | Measured chemical shifts in NMR spectrum | Validation of the electronic environment around each nucleus. mdpi.com |
| UV-Vis Spectroscopy | Electronic transition wavelengths (λmax) | Absorption maxima in the UV-Vis spectrum | Understanding electronic excitations (e.g., HOMO to LUMO transitions). nih.govmdpi.com |
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this involves modeling its reactions, such as nucleophilic substitution at the phosphorus center or at the chloromethyl carbon.
Using DFT, the entire reaction coordinate can be mapped out, starting from the reactants, passing through a high-energy transition state, and ending with the products. researchgate.net The transition state is the critical point of maximum energy along the reaction pathway and its structure determines the reaction's activation energy and, consequently, its rate. Computationally, a transition state is characterized by having exactly one imaginary vibrational frequency in its calculated spectrum, which corresponds to the motion along the reaction coordinate. researchgate.net By comparing the energies of different possible transition states, the most favorable reaction pathway can be identified, explaining the regioselectivity and stereoselectivity of the reaction. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on single, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid) over time. MD simulations model a system containing many molecules, allowing for the exploration of conformational flexibility and intermolecular interactions. physchemres.org
For this compound, an MD simulation would involve placing a number of molecules in a simulation box and calculating their movements based on a force field—a set of empirical energy functions. This approach can reveal the preferred conformations of the molecule in a liquid state and how it interacts with neighboring molecules. Such simulations provide insight into bulk properties like density and viscosity, and how the molecule orients itself due to intermolecular forces such as van der Waals interactions and dipole-dipole forces.
Advanced Applications and Materials Science of Phenyl Bis Chloromethyl Phosphinate
Polymer Chemistry and Materials Engineering
General research indicates that structurally similar compounds, such as phenylphosphonic dichloride, are utilized in the synthesis of phosphorus-containing polymers. scholars.direct These reactions typically involve polycondensation with diols to form polyphosphonates. However, specific studies detailing the use of Phenyl bis(chloromethyl) phosphinate, with its reactive chloromethyl groups, for these applications were not identified.
Integration into Main-Chain Phosphorus-Containing Polymers
No specific studies were found that document the integration of this compound as a monomer to form the backbone of main-chain phosphorus-containing polymers. The reactivity of its P-C bonds differs significantly from the P-Cl bonds in more commonly used precursors like dichlorophosphines or dichlorophosphonates, which are typically employed for creating the repeating units of the polymer backbone.
Synthesis and Characterization of Phosphinate-Functionalized Copolymers
The synthesis of phosphinate-functionalized copolymers is an active area of research, often pursued to impart properties like flame retardancy or improved adhesion. rsc.orgrsc.org However, the available literature does not specify this compound as a reagent for creating these functionalized copolymers, either through grafting or by copolymerization of a derived monomer.
Polymerization Kinetics and Mechanisms of Phosphinate Monomers
Detailed studies on the polymerization kinetics and mechanisms require the monomer to be actively used in polymerization research. As no literature was found describing the polymerization of this compound, no data on its reaction rates, activation energies, or mechanistic pathways in a polymerization context is available. Research on the kinetics of other phosphinate compounds, such as those used as photoinitiators, exists but is not applicable to this compound's role as a structural monomer. nih.govresearchgate.net
Catalysis and Ligand Development
Phosphorus compounds are fundamental to the field of catalysis, serving as ligands that can electronically and sterically tune the properties of a metal center. acs.org Precursors for these ligands are typically other phosphines, chlorophosphines, or phosphine (B1218219) oxides.
Precursor in the Synthesis of Phosphorus-Based Catalysts
There is no evidence in the reviewed literature to suggest that this compound is a common or documented precursor for the synthesis of phosphorus-based catalysts. The chemical pathways to convert this specific phosphinate into catalytically active phosphine ligands are not described.
Design of Novel Ligand Scaffolds for Homogeneous Catalysis
The design of novel ligands is crucial for advancing homogeneous catalysis. nih.govresearchgate.netresearchgate.net This process involves creating unique molecular architectures around a phosphorus atom to achieve specific catalytic activities or selectivities. No publications were found that describe the use of a this compound-derived scaffold in the design or synthesis of new ligands for catalytic applications.
Functional Materials Development
The unique chemical structure of this compound, featuring a phosphorus-carbon bond, a phenyl group, and reactive chloromethyl groups, makes it a valuable precursor for the development of advanced functional materials. Its applications extend into the realms of flame retardancy and the synthesis of novel coordination compounds and materials, where its specific chemical attributes are leveraged to achieve desired material properties.
Chemical Mechanisms of Flame Retardancy in Phosphinate-Containing Systems
Phosphorus-based flame retardants, including phosphinates, operate through a combination of gas-phase and condensed-phase mechanisms to interrupt the combustion cycle of polymeric materials. The specific mode of action is dependent on the chemical structure of the phosphorus compound and its interaction with the polymer matrix during pyrolysis.
Gas-Phase Inhibition: A primary mechanism of flame retardancy for many phosphinates involves the release of phosphorus-containing volatile species into the flame. During combustion, the heat causes the thermal decomposition of the phosphinate. For phenylphosphinates, this decomposition can lead to the formation of various phosphorus-containing radicals, such as PO•, HPO•, and PO₂•. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are crucial for the propagation of the flaming combustion process. The termination of these radical chain reactions in the gas phase effectively quenches the flame.
The general reactions illustrating this radical trapping mechanism are as follows:
H• + PO• → HPO
OH• + PO• → HPO₂
H• + HPO• → H₂ + PO•
OH• + HPO• → H₂O + PO•
The presence of the phenyl group in this compound can influence the decomposition pathway and the nature of the released volatile phosphorus species. The chloromethyl groups may also participate in the gas-phase inhibition, potentially releasing chlorine radicals that can further interfere with the combustion process.
Condensed-Phase Action: In the solid phase of the burning material, phosphinates can promote the formation of a protective char layer. This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the diffusion of oxygen to the polymer surface. Furthermore, the char layer can reduce the release of flammable volatile decomposition products into the gas phase. The phosphorus-containing species can act as catalysts in the dehydration and cross-linking reactions of the polymer, leading to a more stable and higher-yield char. For aromatic phosphinates, the phenyl group can contribute to the formation of a more graphitic and thermally stable char structure.
The following table summarizes the key flame retardancy mechanisms of phosphinate-containing systems.
| Mechanism Phase | Description of Action | Key Chemical Species Involved |
| Gas Phase | Interruption of the radical chain reactions of combustion. | PO•, HPO•, PO₂•, H•, OH• |
| Condensed Phase | Promotion of a protective char layer, insulation, and reduction of flammable volatiles. | Polyphosphoric acids, stable carbonaceous char |
Detailed research findings from techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) are essential to precisely identify the decomposition products of specific phosphinates like this compound within various polymer matrices and to fully elucidate their flame retardancy mechanisms.
Synthesis of Phosphinate-Derived Coordination Compounds and Materials
The phosphinate functional group is an effective ligand for the coordination of metal ions, enabling the synthesis of a diverse range of coordination compounds, including one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs). These materials are of significant interest due to their potential applications in areas such as catalysis, gas storage and separation, and luminescence.
The synthesis of phosphinate-derived coordination materials typically involves the reaction of a phosphinic acid or its salt with a metal salt under suitable conditions, often employing solvothermal methods. The structure of the resulting coordination polymer is dictated by the coordination geometry of the metal ion and the connectivity and geometry of the phosphinate ligand.
While specific examples of coordination compounds derived directly from this compound are not extensively documented in publicly available literature, the principles of phosphinate coordination chemistry suggest its potential as a versatile ligand. The phosphinate group itself can act as a bridging or chelating ligand, linking metal centers to form extended networks.
The presence of the two chloromethyl groups on the this compound molecule offers intriguing possibilities for the design of functional coordination materials. These reactive groups could be utilized in several ways:
Post-synthetic Modification: The chloromethyl groups can serve as reactive sites for post-synthetic modification of a pre-formed coordination polymer. For example, they could be converted to other functional groups through nucleophilic substitution reactions, allowing for the tuning of the material's properties after its initial synthesis.
Polymerization Linkers: The chloromethyl groups could be involved in subsequent polymerization reactions, creating hybrid materials that combine the properties of coordination polymers and organic polymers.
The synthesis of coordination polymers using ligands containing chloromethyl groups has been demonstrated with related phosphonate (B1237965) compounds. For instance, zinc(chloromethyl)phosphonates have been synthesized and structurally characterized, indicating that the chloromethyl functionality is compatible with the formation of coordination networks.
The following table outlines the general components and methods used in the synthesis of phosphinate-derived coordination polymers.
| Component/Method | Role/Description | Examples |
| Phosphinate Ligand | Provides the coordinating functional group to bind metal ions and bridge them into a network. | Phenylphosphinic acid, various substituted phosphinic acids |
| Metal Ion | Acts as the node in the coordination network, defining the geometry of the structure. | Zn(II), Cu(II), Lanthanides (e.g., Sm(III)), etc. |
| Synthesis Method | Technique used to facilitate the self-assembly of the ligand and metal ion into a crystalline solid. | Solvothermal synthesis, hydrothermal synthesis, slow evaporation |
| Solvent | Medium in which the synthesis is carried out. | Water, Dimethylformamide (DMF), Ethanol, etc. |
Further research into the coordination chemistry of this compound is warranted to explore its potential in creating novel functional materials with tailored properties.
Emerging Research Directions and Future Outlook
Exploration of Novel Derivatization and Functionalization Strategies
The future utility of Phenyl bis(chloromethyl) phosphinate is intrinsically linked to the development of sophisticated strategies for its chemical modification. The two chloromethyl groups serve as highly reactive handles for introducing a wide array of functional moieties through nucleophilic substitution reactions. While classical substitutions with simple nucleophiles are well-established, emerging research is focused on more complex and tailored derivatization.
Advanced strategies include the use of bulky or sterically hindered nucleophiles to create unique steric environments around the phosphorus center, potentially influencing the material's physical properties or catalytic activity. Furthermore, the introduction of long-chain alkyl or polyether groups can be explored to modify solubility, thermal stability, or to induce self-assembly properties in the resulting molecules. Another promising avenue is the reaction with bifunctional or multifunctional nucleophiles to synthesize novel polymers or cross-linked networks, transforming the small molecule into a key component of a larger macromolecular architecture.
Key research objectives in this area involve:
Site-specific functionalization: Developing methods to selectively react with one or both chloromethyl groups to create either symmetric or asymmetric derivatives.
Introduction of stimuli-responsive groups: Incorporating moieties that respond to external triggers such as pH, light, or temperature, thereby creating "smart" molecules.
Grafting onto surfaces: Utilizing the reactive groups to chemically bond the phosphinate to the surface of nanoparticles or other substrates, creating functionalized hybrid materials.
These derivatization strategies are pivotal for tailoring the properties of this compound for specific, high-performance applications.
| Strategy | Nucleophile Class | Potential Functional Group | Resulting Property |
| Polymer Synthesis | Diamines, Diols | Amine, Ether Linkages | Formation of linear or cross-linked polymers |
| Surface Modification | Silanols, Thiols | Siloxane, Thioether Bonds | Covalent attachment to silica (B1680970) or gold surfaces |
| "Click" Chemistry | Azides, Alkynes | Triazoles | Modular and efficient functionalization |
| Bioconjugation | Amino acids, Peptides | Amide Bonds | Creation of biocompatible materials |
Discovery of New Catalytic Transformations Utilizing Phosphinate Motifs
The phosphinate group is an important motif in the field of catalysis, often serving as a ligand for transition metals or acting as an organocatalyst itself. While phosphines (P(III) compounds) are more common as ligands, the phosphorus center in phosphinates (P(V)) can be reduced to create P-chiral phosphine (B1218219) oxides and subsequently phosphine ligands, which are valuable in asymmetric catalysis. nih.govacs.org
Emerging research focuses on leveraging the phosphinate core for novel catalytic cycles. One key area is the development of metal-catalyzed hydrophosphinylation reactions, where the P-H bond of a secondary phosphine oxide (a related phosphinate structure) adds across a double or triple bond. nih.govsemanticscholar.org This is a highly atom-economical way to form P-C bonds and synthesize valuable organophosphorus compounds. nih.gov Future work could explore the transformation of this compound into a precursor for catalysts in such reactions.
Furthermore, the field of organocatalysis, which uses small organic molecules to catalyze reactions, presents significant opportunities. Phosphine-based catalysts are known to mediate a variety of transformations. wikipedia.org Research into the catalytic activity of phosphinate derivatives themselves, or compounds easily synthesized from them, is a growing field. The unique electronic properties conferred by the phenyl group and the potential for chiral modification make these compounds interesting candidates for asymmetric catalysis.
| Catalytic Approach | Reaction Type | Role of Phosphinate Motif | Potential Application |
| Transition Metal Catalysis | Cross-Coupling | Precursor to P-ligands | Synthesis of complex organic molecules acs.org |
| Asymmetric Catalysis | Hydrophosphinylation | Chiral ligand backbone | Enantioselective synthesis of P-chiral compounds acs.org |
| Organocatalysis | Annulation Reactions | Nucleophilic catalyst | Formation of heterocyclic compounds acs.org |
| Heterogeneous Catalysis | Oxidation/Reduction | Component of Metal-Organic Frameworks (MOFs) | Stable and recyclable catalytic systems mdpi.com |
Integration with Advanced Smart Materials and Responsive Systems
The incorporation of organophosphorus compounds into polymers is a well-established strategy for creating materials with enhanced properties, such as flame retardancy and thermal stability. frontiersin.orgwikipedia.org A more advanced frontier is the integration of phosphinate-containing units into "smart" materials or responsive systems that can change their properties in response to external stimuli. researchgate.netjku.at
Polymers containing phosphorus in their main chain, such as polyphosphoesters and polyphosphazenes, are known to exhibit stimuli-responsive behavior. researchgate.netjku.atmdpi.com For instance, changes in pH can trigger the degradation of polyphosphoramidates, while temperature changes can induce phase transitions in aqueous solutions of polyphosphazenes. researchgate.netmdpi.com this compound, with its two reactive sites, is an ideal candidate for use as a monomer or cross-linking agent in the synthesis of such functional polymers. By reacting it with co-monomers that contain responsive groups, new smart materials can be designed.
Future research could focus on developing:
pH-Responsive Hydrogels: Creating cross-linked networks that swell or shrink in response to pH changes, with potential applications in drug delivery or as sensors.
Thermo-Responsive Polymers: Synthesizing polymers that exhibit a lower critical solution temperature (LCST), allowing them to reversibly precipitate from a solution upon heating. mdpi.com
Redox-Active Materials: Incorporating the phosphinate into a polymer backbone that can be cleaved or modified under specific redox conditions.
The integration of the phosphinate moiety offers a route to materials with tunable, dynamic properties, bridging the gap between traditional plastics and functional, responsive systems.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The development of advanced functional materials is an inherently interdisciplinary endeavor, requiring expertise in both synthetic organic chemistry and materials science. Organophosphorus chemistry, and specifically the chemistry of versatile building blocks like this compound, lies at the nexus of this interface. ox.ac.uknih.gov
Organic chemists can design and synthesize novel phosphinate derivatives with tailored functionalities, while materials scientists can investigate how these molecular-level designs translate into macroscopic material properties. This collaborative approach is essential for creating next-generation materials for a variety of applications.
Current interdisciplinary research areas include:
Metal-Organic Frameworks (MOFs): Phosphinates, similar to phosphonates, can be used as linkers to connect metal ions, forming highly porous and crystalline MOFs. mdpi.comnih.gov These materials are being investigated for gas storage, separation, and heterogeneous catalysis. mdpi.com The stability of the metal-phosphinate bond can lead to more robust frameworks compared to those made with carboxylate linkers. nih.gov
Biomaterials: Phosphorus-containing polymers are being explored for biomedical applications due to their biocompatibility and, in some cases, biodegradability. nih.govnih.gov Phosphinate-based polymers could be designed as scaffolds for tissue engineering or as macromolecular drug carriers.
Organic Electronics: The incorporation of phosphorus atoms into π-conjugated systems can significantly alter their electronic properties. atlasofscience.org This strategy is being used to develop new organic materials for applications in light-emitting diodes (OLEDs) and sensors.
The synergy between organic synthesis and materials science will continue to drive innovation, with versatile organophosphorus compounds serving as foundational components for the functional materials of the future. frontiersin.orgatlasofscience.org
Q & A
Basic Research Questions
Q. How can researchers synthesize phenyl bis(chloromethyl) phosphinate with high purity for experimental use?
- Methodological Answer : The synthesis typically involves reacting phenylphosphinic acid with chloromethylating agents (e.g., chloromethyl ether derivatives) under controlled anhydrous conditions. Post-synthesis purification via fractional crystallization or column chromatography is critical to isolate the target compound. Ensure inert gas purging (e.g., nitrogen) to prevent hydrolysis of chloromethyl groups during synthesis .
Q. What experimental protocols are recommended to assess the thermal stability of this compound?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen or air atmospheres at heating rates of 5–10°C/min to identify decomposition temperatures. Pair with differential scanning calorimetry (DSC) to detect exothermic/endothermic transitions. Stability under storage conditions (e.g., ambient vs. refrigerated) should be monitored using nuclear magnetic resonance (NMR) to track structural integrity over time .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods with >0.5 m/s airflow to mitigate inhalation risks. Wear nitrile gloves and chemically resistant lab coats to prevent dermal exposure. Store the compound in airtight containers away from moisture, as hydrolysis may release hazardous chloromethyl ethers. Regularly monitor lab air quality using gas detectors sensitive to volatile decomposition products .
Advanced Research Questions
Q. How can the solvolysis mechanism of this compound be experimentally distinguished between SN1 and SN2 pathways?
- Methodological Answer : Conduct kinetic studies in polar protic solvents (e.g., ethanol/water mixtures) to measure rate constants. SN1 mechanisms typically show first-order kinetics and lower negative entropy values (ΔS‡) due to carbocation intermediate formation. Use stereochemical analysis (e.g., chiral center inversion via NMR) to confirm retention (SN1) or inversion (SN2) of configuration. Comparative studies with sec-butyl bis(chloromethyl) phosphinate (known SN1 behavior) can validate findings .
Q. What analytical techniques are most effective for quantifying trace levels of this compound in biological matrices?
- Methodological Answer : Employ solid-phase extraction (SPE) with C18 cartridges to pre-concentrate samples, followed by HPLC-MS/MS using a reverse-phase column (e.g., C18, 2.1 × 100 mm). Optimize multiple reaction monitoring (MRM) transitions for the parent ion (e.g., m/z 361.1 → 234.7) and internal standards. Validate recovery rates (>85%) and limits of detection (LOD < 1 ng/mL) in urine or serum matrices .
Q. How does the incorporation of this compound into polymer matrices affect flame-retardant properties?
- Methodological Answer : Blend the compound into epoxy resins or polycarbonates at 5–15 wt% and evaluate flame retardancy via cone calorimetry (heat release rate, HRR) and limiting oxygen index (LOI) tests. Compare char formation post-combustion using scanning electron microscopy (SEM). Synergistic effects with aluminum phosphinate salts (e.g., enhanced LOI > 30%) should be explored .
Q. What decomposition byproducts are formed during pyrolysis of this compound, and how can their toxicity be mitigated?
- Methodological Answer : Pyrolyze the compound at 400–600°C in a tubular reactor and analyze volatile products via GC-MS. Chloromethyl ethers (e.g., bis(chloromethyl) ether) are likely carcinogenic byproducts; neutralize these using aqueous scrubbers with sodium hydroxide. Incorporate stabilizing additives (e.g., hindered amine light stabilizers) during material formulation to suppress decomposition .
Contradictions and Limitations
- Stability Data Gaps : While states no known hazardous decomposition under standard conditions, highlights risks from chloromethyl ether byproducts. Researchers must assume potential carcinogen formation until decomposition pathways are fully characterized .
- Mechanistic Ambiguities : SN1 dominance in phosphinate solvolysis ( ) contrasts with limited data on phenyl-substituted variants. Comparative studies with alkyl analogs are advised to resolve mechanistic uncertainties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
